![molecular formula C12H9NO2 B11898750 4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
4-Methoxyfuro[3,2-C]quinoline
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Overview
Description
4-Methoxyfuro[3,2-C]quinoline is a heterocyclic compound with the molecular formula C12H9NO2 It is known for its unique structure, which combines a furoquinoline core with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyfuro[3,2-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with an appropriate alkyne in the presence of a catalyst such as palladium or copper. The reaction proceeds through a series of steps, including cyclization and methoxylation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group and furan ring undergo controlled oxidation to form derivatives with enhanced reactivity:
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Oxidation of the methoxy group yields quinone-like structures under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).
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Furan ring oxidation with ozone or peracids produces dicarbonyl intermediates, enabling further cyclization or functionalization.
Electrophilic Substitution
Electrophilic iodination and selenylation occur regioselectively at the C3 position of the quinoline core:
Nucleophilic Aromatic Substitution
The chlorine atom in 4-chloro derivatives undergoes substitution with amines or alkoxides:
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Amination : Reaction with anilines in CH₃CN yields 4-anilino derivatives (e.g., 1 with IC₅₀ = 3.1 μM against HeLa cells) .
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Methoxylation : Treatment with CH₃ONa replaces chloride with methoxy groups .
Multicomponent Condensation
Pyrano[3,2-c]quinoline analogues form via one-pot reactions:
text2,4-Dihydroxy-1-methylquinoline + Malononitrile + Aromatic Aldehyde → Pyrano[3,2-c]quinoline
Key Example :
Demethylation and Cyclization
Sequential demethylation and cyclization enable access to benzofuroquinolines:
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Chlorination : SOCl₂ converts 3-(2-methoxyphenyl)quinolin-4(1H)-one to 4-chloroquinoline (93% yield) .
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Demethylation : HBr removes methyl groups, forming hydroxyl intermediates (98% yield) .
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Cyclization : KO* t*-Bu induces intramolecular annulation to benzofuro[3,2-c]quinoline (85% yield) .
Catalytic Hydrogenation
The quinoline ring undergoes partial hydrogenation under H₂/Pd-C:
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Reduction of C2-C3 double bond yields 1,2,3,4-tetrahydro derivatives, enhancing solubility for biological assays .
Halogenation
Direct chlorination at C8 is achieved using PCl₅/I₂:
text4-Methoxyfuro[3,2-C]quinoline + PCl₅/I₂ → 4,8-Dichloroquinoline (m.p. 157°C) [5].
Friedländer Annulation
Nanocatalyzed annulation synthesizes substituted quinolines:
Hydrolysis
Acidic hydrolysis cleaves the furan ring:
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl groups at C4:
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-Methoxyfuro[3,2-C]quinoline derivatives is their anticancer properties. Research has demonstrated that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of 4-anilinofuro[2,3-b]quinoline derivatives and evaluated their activity against HeLa (cervical cancer), SKHep1 (liver cancer), and other cell lines. The most effective compound showed IC50 values of 3.1 μM against HeLa cells, indicating strong anticancer potential .
Table 1: Antiproliferative Activity of 4-Anilinofuro[2,3-b]quinoline Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
1 | HeLa | 3.1 |
2 | SKHep1 | 3.0 |
3 | CE81T | 4.2 |
Antibacterial Properties
The antibacterial activity of this compound derivatives has also been explored extensively. A study synthesized various quinoline derivatives and tested them against common bacterial strains such as E. coli and S. aureus. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 25-50 μg/ml for several compounds .
Table 2: Antibacterial Screening Results
Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |
---|---|---|---|
Q1 | 25 | 11 | 34 |
Q2 | 25 | 9 | 35 |
Q3 | 25 | 10 | 35 |
Insecticidal Effects
Recent studies have also investigated the insecticidal properties of quinoline derivatives, including those based on the furoquinoline structure. A new derivative was synthesized that displayed significant larvicidal and pupicidal effects against malaria and dengue vectors, highlighting its potential use in vector control strategies for mosquito-borne diseases .
Case Study: Anticancer Evaluation
In a detailed evaluation involving flow cytometry, one derivative was shown to induce cell-cycle arrest in the G2/M phase in HeLa cells, leading to DNA fragmentation and subsequent cell death. This mechanism underscores the potential of furoquinoline derivatives as effective anticancer agents .
Case Study: Antibacterial Efficacy
Another study highlighted the effectiveness of synthesized quinoline derivatives against multi-drug resistant bacterial strains, suggesting their utility as alternatives to conventional antibiotics in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-Methoxyfuro[3,2-C]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyfuro[2,3-b]quinoline: Another furoquinoline derivative with a different substitution pattern.
4-Anilinofuro[2,3-b]quinoline: Known for its anticancer properties.
Uniqueness
4-Methoxyfuro[3,2-C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Methoxyfuro[3,2-C]quinoline is a compound belonging to the quinoline family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
This compound can be synthesized through various methods, often involving the modification of existing quinoline structures. The presence of the methoxy group enhances the compound's solubility and may influence its biological activity.
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.
1. Anticancer Activity
Research indicates that derivatives of furoquinolines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 3.1 μM
- A549: 4.2 μM
- MCF-7: 6.7 μM
These values suggest that this compound and its derivatives can induce cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry analysis showing G2/M phase arrest followed by DNA fragmentation .
2. Anti-inflammatory Activity
The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated:
- Cytokine Inhibition : Compounds related to this compound exhibited IC50 values around 30 μM for TNF-α inhibition.
- Mechanism : The anti-inflammatory effects may be attributed to the modulation of signaling pathways involved in inflammation .
3. Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. Studies have indicated that:
- Activity Against Pathogens : Various substituted quinolines, including derivatives of this compound, have shown efficacy against bacterial strains.
- Minimum Inhibitory Concentrations (MIC) : Specific studies reported MIC values ranging from 8 to 32 μg/mL against different bacterial strains .
Data Summary
Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
---|---|---|---|
Anticancer | HeLa | 3.1 μM | |
Anticancer | A549 | 4.2 μM | |
Anticancer | MCF-7 | 6.7 μM | |
Anti-inflammatory | TNF-α | ~30 μM | |
Antimicrobial | Various bacteria | 8-32 μg/mL |
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of quinoline derivatives:
- A study on substituted furoquinolines revealed that specific substitutions at the C4 position significantly influenced anticancer activity.
- Another investigation highlighted the role of methoxy groups in enhancing both solubility and biological efficacy against cancer cells.
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-methoxyfuro[3,2-c]quinoline |
InChI |
InChI=1S/C12H9NO2/c1-14-12-9-6-7-15-11(9)8-4-2-3-5-10(8)13-12/h2-7H,1H3 |
InChI Key |
NGFQLXGMALXXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=C1C=CO3 |
Origin of Product |
United States |
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